molecular formula C15H14BrNO3 B4943027 2-(4-bromophenoxy)ethyl phenylcarbamate

2-(4-bromophenoxy)ethyl phenylcarbamate

Cat. No. B4943027
M. Wt: 336.18 g/mol
InChI Key: ZZPUSOZSWKJVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)ethyl phenylcarbamate, also known as brompheniramine, is a chemical compound that belongs to the class of antihistamines. It is commonly used as an over-the-counter medication to treat symptoms of allergies, such as sneezing, runny nose, and itchy eyes. However, brompheniramine has also gained attention in the scientific community for its potential applications in research.

Mechanism of Action

Brompheniramine works by blocking histamine receptors in the body. Histamine is a chemical that is released by the immune system in response to an allergen. By blocking histamine receptors, 2-(4-bromophenoxy)ethyl phenylcarbamateine can reduce the symptoms of an allergic reaction.
Biochemical and Physiological Effects:
Brompheniramine has been shown to have a number of biochemical and physiological effects. It can cause drowsiness, as it is able to cross the blood-brain barrier and interact with histamine receptors in the brain. It can also cause dry mouth, blurred vision, and urinary retention.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)ethyl phenylcarbamateine in lab experiments is that it is readily available and relatively inexpensive. It has also been well-studied, so its effects and mechanisms of action are well-understood. However, one limitation is that it can cause drowsiness and other side effects, which may affect the results of experiments.

Future Directions

There are several future directions for research involving 2-(4-bromophenoxy)ethyl phenylcarbamateine. One potential area of study is its use in treating cancer. Some studies have suggested that 2-(4-bromophenoxy)ethyl phenylcarbamateine may be able to inhibit the growth of certain types of cancer cells. Another area of study is its use in treating asthma and COPD. Brompheniramine has been shown to have bronchodilatory effects, which could make it a useful treatment for these conditions. Finally, more research could be done to better understand the mechanisms of action of 2-(4-bromophenoxy)ethyl phenylcarbamateine and its potential uses in other areas of medicine.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)ethyl phenylcarbamateine involves the reaction between 4-bromophenol and phenyl isocyanate in the presence of a base, followed by the addition of 2-chloroethyl ether. The resulting product is then purified through recrystallization.

Scientific Research Applications

Brompheniramine has been used in various scientific research studies due to its ability to interact with histamine receptors in the body. It has been studied for its potential use in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and even certain types of cancer.

properties

IUPAC Name

2-(4-bromophenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUSOZSWKJVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Bromophenoxy)ethyl phenylcarbamate

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